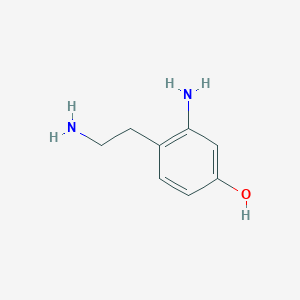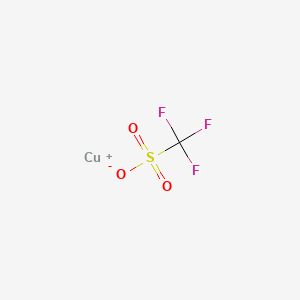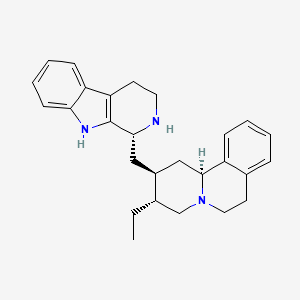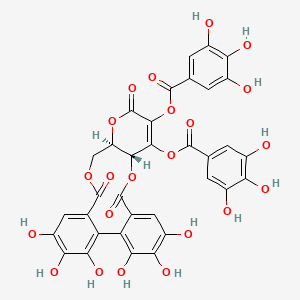
3-Amino-4-(2-aminoethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-(2-aminoethyl)phenol is a primary amine.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antidiabetic Properties
Synthesized derivatives of aminophenol, including those similar to 3-Amino-4-(2-aminoethyl)phenol, have been found to exhibit broad-spectrum antimicrobial activities against various bacterial strains and fungi. Additionally, these compounds have shown significant inhibition of amylase and glucosidase, indicating potential antidiabetic applications (Rafique et al., 2022).
2. Chemosensors for H+ and Zn(II) Ions
Polyaminophenolic ligands, similar in structure to this compound, have been studied for their UV-Vis and fluorescence optical properties. These properties make them effective as fluorescent chemosensors for hydrogen and zinc ions, especially in a physiological pH range, offering potential applications in biological and chemical sensing (Ambrosi et al., 2009).
3. Schiff Base Polymer Applications
A novel Schiff base polymer containing phenol group, structurally related to this compound, has been synthesized and studied. This polymer demonstrates significant thermal stability and electrical conductivity, making it suitable for potential applications in materials science and engineering (Baran & Saçak, 2017).
4. Electrocatalytic Applications
Aminophenol derivatives have been explored for their electrocatalytic properties. For instance, the electrochemical oxidation of 4-amino phenol, a compound structurally related to this compound, has been studied, revealing potential applications in synthesizing new organosulfur compounds and exploring new electrochemical reactions (Amani & Torabi, 2021).
5. Polyaminophenol Derivatives for Electronic and Photovoltaic Applications
Novel polyaminophenols, including those structurally similar to this compound, have been synthesized and found to have potential applications in electronic, opto-electronic, and photovoltaic devices due to their polyconjugated structures and fluorescence properties (Kaya & Aydın, 2011).
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-amino-4-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5,11H,3-4,9-10H2 |
InChI-Schlüssel |
OYTHLTAIHSXBDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)N)CCN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)


![(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1240831.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(3,4-dimethoxyphenyl)methyleneamino]urea](/img/structure/B1240835.png)

![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)
![11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1240841.png)
![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)


![(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1240849.png)
